4-Fluorobenzylurea
Overview
Description
Synthesis Analysis
The synthesis of fluorobenzyl compounds involves multistep reactions, often starting with commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for the synthesis of various heterocyclic compounds . The synthesis of 4-[(18)F]fluorobenzylamine, a related compound, is achieved through transition metal-assisted sodium borohydride reduction . Additionally, the synthesis of 4-fluorobenzyl pendant armed cyclotetraphosphazene derivatives involves the substitution reaction of octachlorocyclotetraphosphazene with sodium salts of N/O donor-type bidentate ligands .
Molecular Structure Analysis
The molecular structures of fluorobenzyl compounds are characterized using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. X-ray crystallography is also employed to determine the crystal structures of these compounds, as seen in the study of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . The presence of fluorine atoms can influence the molecular geometry and electronic distribution, affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
Fluorobenzyl compounds can participate in various chemical reactions, including substitution, reduction, and cyclization. The reactivity of these compounds is often influenced by the presence of the fluorine atom, which can affect the electron density and stability of intermediates. For example, the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline involves debenzylation and potential defluorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl compounds are closely related to their molecular structure. The introduction of a fluorine atom can significantly alter the compound's polarity, boiling point, and solubility. The photophysical properties of 4-(3-fluorobenzylideneamino)antipyrine, for instance, suggest its potential as a photoresponsive material . The antimicrobial activities of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives have also been explored, indicating the biological relevance of these compounds .
Scientific Research Applications
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Scientific Field: Chemical Science
- Application : The design and synthesis of fluorescent probes based on the underexplored bimane scaffold .
- Methods : The probes were developed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts .
- Results : These properties enabled their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
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Scientific Field: Molecular Biology
- Application : Research on fluorescent proteins (FPs), their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Methods : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
- Results : These small and stable nanobodies can be expressed and functional in living cells .
properties
IUPAC Name |
(4-fluorophenyl)methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFPVOJHJASJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371972 | |
Record name | 4-FLUOROBENZYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylurea | |
CAS RN |
76523-24-5 | |
Record name | 4-FLUOROBENZYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.